molecular formula C8H14BrN3O B13311129 4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B13311129
M. Wt: 248.12 g/mol
InChI Key: PVSGUFLOQWMAGI-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2-methoxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific structure, which includes a bromine atom and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and selectivity, which can be advantageous in certain contexts.

Properties

Molecular Formula

C8H14BrN3O

Molecular Weight

248.12 g/mol

IUPAC Name

4-bromo-1-(2-methoxy-2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H14BrN3O/c1-8(2,13-3)5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11)

InChI Key

PVSGUFLOQWMAGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C(=N1)N)Br)OC

Origin of Product

United States

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